Benzenesulfonic acid, 2-ethyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI): 2-ethyl-4-hydroxybenzenesulfonic acid , is an organic compound with the molecular formula C8H10O4S . It is a derivative of benzenesulfonic acid where an ethyl group and a hydroxyl group are attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the sulfonation of 2-ethylphenol using concentrated sulfuric acid.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene with ethyl and hydroxyl groups followed by sulfonation.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the desired product is formed.
Continuous Process: Some industrial processes use continuous reactors to maintain a steady production rate and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: Substitution reactions can replace the sulfonic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Sulfides and thiols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzenesulfonic acid, 3-ethyl-4-hydroxy-
Benzenesulfonic acid, 2-methyl-4-hydroxy-
Benzenesulfonic acid, 2-ethyl-3-hydroxy-
Uniqueness: Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI) is unique due to the specific positioning of the ethyl and hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10O4S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-ethyl-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5,9H,2H2,1H3,(H,10,11,12) |
InChI Key |
LZYWKLOVPAKBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.